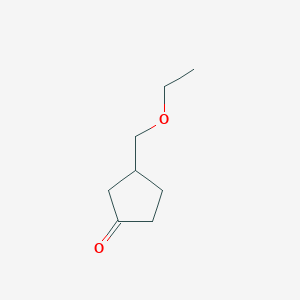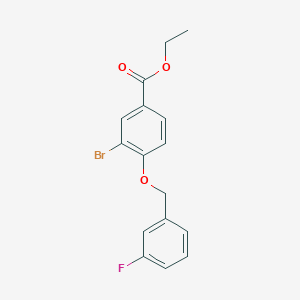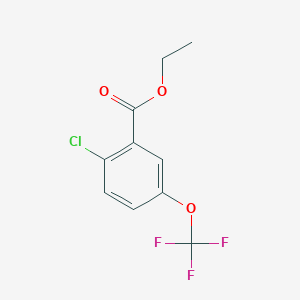
(S)-N-Methylquinuclidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methylquinuclidin-3-amine is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. It is known for its unique structure, which includes a quinuclidine skeleton, making it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-amine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of quinuclidine derivatives using chiral catalysts to achieve the desired enantiomer. Another approach involves the use of chiral auxiliaries or reagents to induce asymmetry during the synthesis process.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-Methylquinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(S)-N-Methylquinuclidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-Methylquinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. Its quinuclidine structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Quinuclidine: A parent compound with a similar structure but lacking the methyl and amine groups.
N-Methylquinuclidine: Similar to (S)-N-Methylquinuclidin-3-amine but without the specific stereochemistry.
Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m1/s1 |
Clave InChI |
UWBYHCLTULMDDX-MRVPVSSYSA-N |
SMILES isomérico |
CN[C@@H]1CN2CCC1CC2 |
SMILES canónico |
CNC1CN2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



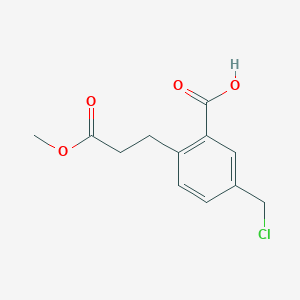

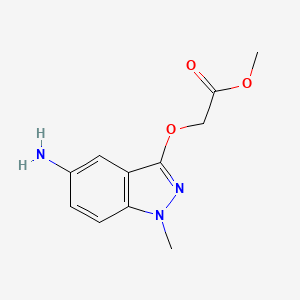
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
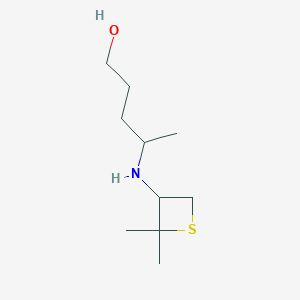
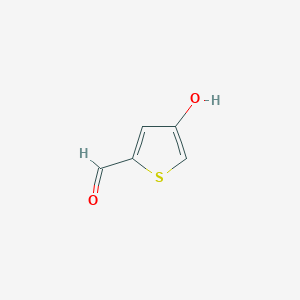
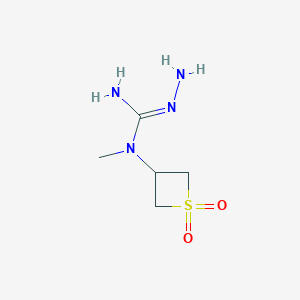

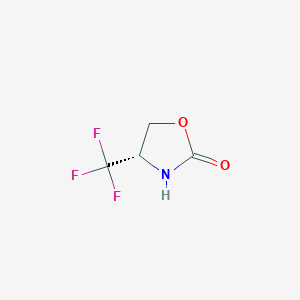
![1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
